N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of pharmacological activities and applications in various fields such as pharmaceuticals, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 2-butylphenylhydrazine with 4-nitro-3-pyrazolecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Unique due to its specific substitution pattern on the pyrazole ring.
N-(2-butylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(2-butylphenyl)-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-(2-butylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-2-3-6-10-7-4-5-8-11(10)16-14(19)13-12(18(20)21)9-15-17-13/h4-5,7-9H,2-3,6H2,1H3,(H,15,17)(H,16,19) |
InChI Key |
ANBBHDALODLCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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